![molecular formula C18H21N5O2S B2430883 2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide CAS No. 1040635-95-7](/img/structure/B2430883.png)
2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of this compound is unique and allows for various applications, including drug.Chemical Reactions Analysis
The compound is part of the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, which were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic compounds, including those with triazolo[4,3-b]pyridazine cores, have been synthesized and evaluated for various biological activities. For instance, novel heterocycles incorporating a thiadiazole moiety were assessed for insecticidal properties against the cotton leafworm, demonstrating the potential for agricultural applications (Fadda et al., 2017).
Another study focused on the synthesis of triazolo and imidazo pyridazine derivatives, evaluating them for antihistaminic activity and eosinophil infiltration inhibition. This research underscores the therapeutic potential of such compounds in treating allergic conditions and atopic dermatitis (Gyoten et al., 2003).
Chemical Synthesis and Characterization
The synthesis of pyrazolo[3,4-d]pyrimidines and other related heterocyclic compounds has been reported, indicating a broad interest in developing new chemical entities with varied pharmacological activities. These compounds are expected to possess significant chemical and pharmacological properties, highlighting the versatility of heterocyclic chemistry in drug discovery (Al-Afaleq & Abubshait, 2001).
A comprehensive study on the synthesis, structure analysis, and computational evaluations of triazolo[4,3-b]pyridazine derivatives further exemplifies the intricate relationship between structure and activity in medicinal chemistry. This research provides insights into the molecular interactions and potential applications of such compounds in drug design (Sallam et al., 2021).
Antimicrobial and Anti-inflammatory Properties
New thienopyrimidine derivatives have been synthesized and evaluated for antimicrobial activity, indicating the potential use of triazolo[4,3-b]pyridazine compounds in addressing microbial resistance. These findings suggest a promising avenue for the development of novel antimicrobial agents (Bhuiyan et al., 2006).
Additionally, the synthesis of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, leading to the creation of fused azines, exemplifies the ongoing research in synthesizing complex molecules with potential bioactivity. Such endeavors contribute to the expansion of chemical libraries for screening in various therapeutic areas (Ibrahim & Behbehani, 2014).
properties
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12-6-5-7-13(10-12)19-15(24)11-22-17(25)23-14(20-22)8-9-16(21-23)26-18(2,3)4/h5-10H,11H2,1-4H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQCQBZQBNUZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.